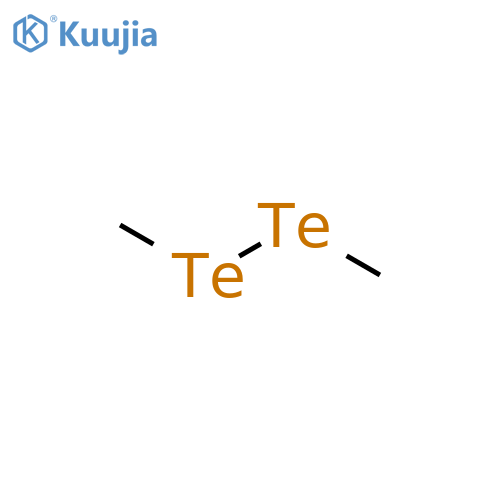Cas no 20334-43-4 (dimethyl ditelluride)

dimethyl ditelluride 化学的及び物理的性質
名前と識別子
-
- dimethyl ditelluride
- dimethylditellane
- (methylditellanyl)methane
- 20334-43-4
- Me2Te2
- CHEBI:68648
- Te2Me2
- DTXSID30174243
- NS00084701
- Q27137076
- EINECS 243-741-7
- DMDTe
- MFCD00049082
- G85782
- Ditelluride, dimethyl (9CI)
-
- インチ: InChI=1S/C2H6Te2/c1-3-4-2/h1-2H3
- InChIKey: LCMDQKIQBKULEI-UHFFFAOYSA-N
- ほほえんだ: C[Te][Te]C
計算された属性
- せいみつぶんしりょう: 269.85498
- どういたいしつりょう: 289.859
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 4
- 回転可能化学結合数: 1
- 複雑さ: 6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
dimethyl ditelluride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D6090-1G |
Dimethyl Ditelluride |
20334-43-4 | >95.0%(GC) | 1g |
¥1490.00 | 2023-09-08 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCID6090-100mg |
Dimethyl Ditelluride |
20334-43-4 | >95.0%GC | 100mg |
¥290.00 | 2024-08-09 | |
| abcr | AB599440-100mg |
Dimethyl Ditelluride; . |
20334-43-4 | 100mg |
€75.90 | 2024-04-18 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D6090-100MG |
Dimethyl Ditelluride |
20334-43-4 | >95.0%(GC) | 100mg |
¥290.00 | 2023-09-08 | |
| abcr | AB599440-1g |
Dimethyl Ditelluride; . |
20334-43-4 | 1g |
€322.30 | 2024-04-18 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCID6090-1g |
Dimethyl Ditelluride |
20334-43-4 | >95.0%GC | 1g |
¥1565.00 | 2024-08-09 |
dimethyl ditelluride 関連文献
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
dimethyl ditellurideに関する追加情報
Comprehensive Overview of Dimethyl Ditelluride (CAS No. 20334-43-4): Properties, Applications, and Research Insights
Dimethyl ditelluride (CAS No. 20334-43-4) is an organotellurium compound with the molecular formula (CH3)2Te2. This tellurium-based chemical has garnered significant attention in recent years due to its unique physicochemical properties and potential applications in materials science, catalysis, and nanotechnology. Researchers and industries are increasingly exploring its role in advanced material synthesis, particularly in the development of semiconductor nanomaterials and chalcogenide compounds.
The compound's structure consists of two tellurium atoms bridged by a methyl group, making it a valuable precursor for tellurium-containing materials. Its stability under controlled conditions allows for precise manipulation in laboratory settings, which is critical for nanoscale fabrication. Recent studies highlight its utility in quantum dot synthesis, where it serves as a tellurium source for tunable optoelectronic properties. This aligns with the growing demand for energy-efficient technologies and next-generation displays.
From an environmental perspective, dimethyl ditelluride is often discussed in the context of sustainable chemistry. Researchers are investigating its green synthesis methods to minimize waste and reduce reliance on hazardous reagents. This resonates with current trends in circular economy and eco-friendly manufacturing, addressing queries like "How can organotellurium compounds be synthesized sustainably?"—a frequently searched topic in academic and industrial forums.
In the field of biomedical research, dimethyl ditelluride has shown promise as a bioactive agent in controlled studies. Its interactions with cellular pathways are being explored for potential therapeutic applications, though this remains an area of active investigation. Notably, its redox-active properties make it a candidate for antioxidant research, a hot topic in aging-related studies and disease prevention.
The compound's spectroscopic characteristics, including its distinct Raman and NMR signatures, facilitate its identification and purity assessment. Analytical chemists frequently search for "CAS No. 20334-43-4 characterization techniques" to optimize quality control protocols. Recent advancements in spectral databases have improved accessibility to these reference data, supporting reproducibility in research.
Industrial applications of dimethyl ditelluride extend to thin-film deposition processes, where it acts as a volatile precursor for metal-organic chemical vapor deposition (MOCVD). This technique is pivotal for producing high-performance electronic coatings, answering industry demands for miniaturized circuitry and flexible electronics—topics trending in materials engineering forums.
Safety protocols for handling dimethyl ditelluride emphasize standard laboratory precautions, including inert atmosphere procedures. While not classified under restrictive regulations, its thermal stability and storage requirements are commonly searched by laboratory personnel, reflecting practical concerns in chemical management.
Future research directions for CAS No. 20334-43-4 may explore its integration with artificial intelligence-driven material design, a cutting-edge intersection in computational chemistry. The compound's modular structure makes it amenable to machine learning predictions for property optimization—an emerging niche in digital chemistry platforms.
In summary, dimethyl ditelluride represents a versatile compound bridging fundamental research and applied technology. Its relevance to renewable energy, nanomedicine, and smart materials ensures continued interest across multidisciplinary fields, positioning it as a noteworthy subject in contemporary chemical innovation discourse.
20334-43-4 (dimethyl ditelluride) 関連製品
- 1214386-26-1(3,5-Di(pyridin-4-yl)pyridine-2-thiol)
- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)
- 2680731-25-1(2-(2,2,2-trifluoroacetamido)methylpyridine-3-carboxylic acid)
- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2034337-63-6(5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 1361490-46-1(2-Methoxy-5-(2,3,4-trichlorophenyl)nicotinaldehyde)
- 1185022-42-7(N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride)
- 1217501-53-5(2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid)
- 2137720-58-0(3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester)
- 99863-04-4(N-(2-methylpropyl)cyclohexanamine hydrochloride)
